Home > Products > Screening Compounds P56644 > Acetyl-amylin(8-37)(human)
Acetyl-amylin(8-37)(human) -

Acetyl-amylin(8-37)(human)

Catalog Number: EVT-8392666
CAS Number:
Molecular Formula: C140H218N42O46
Molecular Weight: 3225.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Acetyl-amylin (8-37) (human) is a peptide fragment derived from the human amylin protein, which is a 37-amino acid hormone secreted by pancreatic beta cells alongside insulin. This specific fragment, acetylated at the N-terminus, serves as an antagonist to amylin, inhibiting its biological effects. The significance of Acetyl-amylin (8-37) lies in its potential applications in diabetes and metabolic disorder research, particularly in understanding glucose regulation and insulin secretion mechanisms.

Source and Classification

Acetyl-amylin (8-37) is classified as a peptide antagonist of the amylin receptor. It is synthesized synthetically for research purposes, primarily through solid-phase peptide synthesis techniques. The compound is notable for its role in modulating the physiological actions of amylin, making it a subject of interest in studies related to metabolic health and diabetes management .

Synthesis Analysis

Methods and Technical Details

The synthesis of Acetyl-amylin (8-37) typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  1. Coupling: Protected amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Coupling reagents such as HBTU or HATU are used to facilitate this process.
  2. Deprotection: Temporary protecting groups on the amino acids are removed to allow for subsequent coupling steps.
  3. Cleavage: Once the desired peptide sequence is complete, the peptide is cleaved from the resin using reagents like trifluoroacetic acid (TFA).
  4. Purification: The crude peptide product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels, typically exceeding 95%.

Industrial production methods mirror laboratory synthesis but utilize automated synthesizers to enhance efficiency and scalability.

Molecular Structure Analysis

Structure and Data

The molecular formula for Acetyl-amylin (8-37) is C172H266N44O49SC_{172}H_{266}N_{44}O_{49}S, with a molecular weight of approximately 3830.04 g/mol. The sequence of this peptide includes various amino acids that contribute to its structural characteristics and biological activity:

  • Sequence: Ac-Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-His-Ser-Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH2.

The acetylation at the N-terminal enhances its stability and bioactivity, allowing it to effectively interact with amylin receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Acetyl-amylin (8-37) primarily undergoes peptide bond formation during its synthesis. The reactions involved include:

  • Peptide Bond Formation: This involves coupling protected amino acids using activating agents.
  • Cleavage and Deprotection: TFA is commonly used for both cleaving the peptide from the resin and removing protecting groups.

Under physiological conditions, acetyl-amylin (8-37) does not typically engage in oxidation or reduction reactions, focusing instead on its role as an antagonist at the receptor level .

Mechanism of Action

Process and Data

Acetyl-amylin (8-37) functions as a specific antagonist to the amylin receptor, inhibiting the actions of endogenous amylin. Amylin normally regulates glucose metabolism by:

  • Slowing gastric emptying.
  • Inhibiting glucagon secretion.
  • Promoting satiety.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Acetyl-amylin (8-37) exhibits several notable physical and chemical properties:

These properties are crucial for its handling in laboratory settings and for ensuring effective application in research .

Applications

Scientific Uses

Acetyl-amylin (8-37) has diverse applications in scientific research:

  1. Diabetes Research: Investigating the role of amylin in glucose metabolism and exploring therapeutic targets for diabetes management.
  2. Metabolic Disorders: Studying its effects on lipid metabolism and insulin action in various models.
  3. Bone Health: Researching potential implications of amylin antagonism on bone density and metabolism.

These applications highlight its significance in understanding metabolic pathways and developing interventions for related disorders .

Introduction to Acetyl-Amylin (8-37) (Human) in Endocrine and Neurological Research

Historical Discovery and Development as an Amylin Receptor Antagonist

The discovery of amylin (islet amyloid polypeptide) traces back to 1901, when Eugene Opie first described hyaline deposits in pancreatic islets of diabetic patients [1] [9] [10]. These deposits were later identified as amyloid fibrils composed of a 37-amino acid peptide. However, it was not until 1987 that amylin’s structure was fully characterized as a hormone co-secreted with insulin from pancreatic β-cells [1] [9]. Early research revealed that human amylin aggregates into cytotoxic amyloid fibrils, whereas rodent amylin (differing at six residues) does not. This interspecies variation became pivotal for developing amylin receptor antagonists [8] [10].

Acetyl-amylin(8-37)(human) emerged as a rationally designed analog of native amylin. By truncating the N-terminal residues 1–7 and acetylating the Ala⁸ residue, researchers created a stable peptide that competitively inhibits amylin receptors without forming amyloid aggregates [5] [7]. Key milestones in its development include:

  • Structural Rationalization: Removal of residues 1–7 eliminated amyloidogenic regions while retaining receptor-binding domains [7] [8].
  • Acetylation: Enhanced metabolic stability by reducing enzymatic degradation, prolonging antagonistic effects [7].
  • Validation: In vitro studies confirmed its ability to block amylin-induced insulin secretion suppression and neuronal toxicity [5] [8].

Table 1: Key Structural Modifications in Acetyl-Amylin(8-37)(Human)

Structural FeatureNative AmylinAcetyl-Amylin(8-37)Functional Impact
N-TerminusLys¹-Cys²-Asn³...Acetyl-Ala⁸-Thr⁹-Gln¹⁰...Prevents amyloid aggregation
Amyloidogenic RegionPhe¹⁵-Leu¹⁶-Val¹⁷-His¹⁸...Retained but non-aggregatingMaintains receptor binding
C-TerminusAmidated Tyr³⁷Amidated Tyr³⁷Preserves receptor affinity
Disulfide BridgeCys²-Cys⁷Absent (residues 2–7 removed)Eliminates oxidative instability

This antagonist became a cornerstone for dissecting amylin’s physiological and pathological roles [5] [7].

Role in Amylin Signaling Pathways and Physiological Relevance

Acetyl-amylin(8-37)(human) specifically targets heterodimeric amylin receptors, formed by calcitonin receptor (CTR) dimerization with receptor activity-modifying proteins (RAMPs 1–3) [4] [5]. These receptors are distributed in pancreatic islets, the area postrema, nucleus tractus solitarii, and hypothalamic regions governing energy homeostasis [3] [6].

Receptor Interaction Mechanisms

  • Competitive Antagonism: Binds orthosteric sites on AMY₁–AMY₃ receptor subtypes with nanomolar affinity, blocking native amylin docking [4] [5].
  • Signaling Modulation: Inhibits amylin-triggered Gαs-mediated cAMP production, intracellular calcium flux, and ERK phosphorylation [4] [5].
  • Receptor Subtype Selectivity: Exhibits higher affinity for AMY₁ (CTR/RAMP1) and AMY₃ (CTR/RAMP3) than AMY₂ (CTR/RAMP2) [4].

Table 2: Amylin Receptor Subtypes and Antagonist Affinity

Receptor SubtypeCompositionAgonist PreferenceAcetyl-Amylin(8-37) Affinity
AMY₁Calcitonin receptor/RAMP1Amylin > CGRPHigh (Kᵢ: 0.3–1 nM)
AMY₂Calcitonin receptor/RAMP2Amylin ≈ AdrenomedullinModerate (Kᵢ: 10–30 nM)
AMY₃Calcitonin receptor/RAMP3Amylin > AdrenomedullinHigh (Kᵢ: 0.5–2 nM)

Physiological and Research Applications

  • Metabolic Studies: Suppresses amylin-mediated inhibition of gastric emptying and glucagon secretion, elucidating amylin’s role in postprandial glucose regulation [1] [10].
  • Neuronal Effects: Blocks amylin-induced activation of the area postrema, reversing satiety signaling and sympathetic nerve activation in brown adipose tissue [3] [6].
  • Disease Models:
  • Alzheimer’s Disease: Inhibits amylin-amyloid-β cross-seeding and neuronal apoptosis in vitro [2] [6].
  • Type 2 Diabetes: Prevents β-cell toxicity from human amylin aggregates in pancreatic islets [8] [10].

Table 3: Key Research Applications of Acetyl-Amylin(8-37)(Human)

Research DomainExperimental ModelKey Findings
Glucose HomeostasisPerfused rat pancreasBlocked amylin-induced suppression of insulin secretion (≥90% inhibition at 1μM)
Food Intake RegulationIntracerebroventricular mouse infusionReversed amylin-induced satiety (food intake ↑ 40–60%)
Alzheimer’s PathologyHuman neuronal culturesReduced amyloid-β toxicity by 70% via AMY3 receptor blockade
Islet AmyloidosisHuman pancreatic β-cellsPrevented amyloid fibril-induced apoptosis (viability ↑ 80%)

These applications underscore its utility in defining amylin’s contributions to metabolic and neurodegenerative disorders [2] [6] [8].

Properties

Product Name

Acetyl-amylin(8-37)(human)

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide

Molecular Formula

C140H218N42O46

Molecular Weight

3225.5 g/mol

InChI

InChI=1S/C140H218N42O46/c1-20-66(12)108(136(225)170-83(41-62(4)5)120(209)173-95(57-185)132(221)176-97(59-187)133(222)182-111(72(18)190)139(228)172-92(51-103(146)198)127(216)177-106(64(8)9)134(223)153-54-105(200)158-93(55-183)129(218)169-91(50-102(145)197)128(217)181-110(71(17)189)138(227)161-81(112(147)201)43-76-33-35-78(192)36-34-76)179-115(204)68(14)156-104(199)53-152-116(205)85(44-74-28-23-21-24-29-74)165-124(213)89(48-100(143)195)167-125(214)90(49-101(144)196)168-130(219)94(56-184)175-131(220)96(58-186)174-122(211)87(46-77-52-150-60-154-77)171-135(224)107(65(10)11)178-126(215)84(42-63(6)7)164-121(210)86(45-75-30-25-22-26-31-75)166-123(212)88(47-99(142)194)162-113(202)69(15)157-119(208)82(40-61(2)3)163-117(206)79(32-27-39-151-140(148)149)159-118(207)80(37-38-98(141)193)160-137(226)109(70(16)188)180-114(203)67(13)155-73(19)191/h21-26,28-31,33-36,52,60-72,79-97,106-111,183-190,192H,20,27,32,37-51,53-59H2,1-19H3,(H2,141,193)(H2,142,194)(H2,143,195)(H2,144,196)(H2,145,197)(H2,146,198)(H2,147,201)(H,150,154)(H,152,205)(H,153,223)(H,155,191)(H,156,199)(H,157,208)(H,158,200)(H,159,207)(H,160,226)(H,161,227)(H,162,202)(H,163,206)(H,164,210)(H,165,213)(H,166,212)(H,167,214)(H,168,219)(H,169,218)(H,170,225)(H,171,224)(H,172,228)(H,173,209)(H,174,211)(H,175,220)(H,176,221)(H,177,216)(H,178,215)(H,179,204)(H,180,203)(H,181,217)(H,182,222)(H4,148,149,151)/t66-,67-,68-,69-,70+,71+,72+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,106-,107-,108-,109-,110-,111-/m0/s1

InChI Key

NIRUKDPRGCIIJB-KPAXONNNSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.